2-Ethylphenanthrene
Overview
Description
2-Ethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenanthrene core with an ethyl group attached to the 2-position . The molecular weight is 206.28 .Scientific Research Applications
Luminescent Materials
2-Ethylphenanthrene derivatives have been utilized in the synthesis of luminescent conjugated polymers. These materials are of interest for developing LED or solar cell devices, as well as chemical sensors due to their luminescent properties in both solid state and solution (Boden, Jardine, Leung, & MacLachlan, 2006).
Environmental Analysis
A method for the simultaneous determination of various ethylphenanthrene compounds in aqueous solutions has been established, using hydroxyl-propyl β-cyclodextrin as a sensitizer. This technique is relevant for environmental analysis, particularly for monitoring these compounds in water sources (Zhang, Zhu, & Zhang, 2015).
Plant-Based Research
Compounds related to this compound have been isolated from plants like Juncus acutus, showing in vitro phytotoxicity against microalgae. This suggests potential applications in studying plant-chemical interactions and possibly in the development of natural herbicides (DellaGreca, Fiorentino, Isidori, Lavorgna, Monaco, Previtera, & Zarrelli, 2002).
Catalysis
Phenanthrene derivatives have been synthesized and used as effective heterogeneous catalysts in reactions such as oxidative dehydrogenation of ethylbenzene. These catalysts are significant for their high efficiency and potential application in various industrial processes (Zhang, Wang, Su, Zhi, Thomas, Feng, Su, Schlögl, & Müllen, 2009).
Biodegradation and Environmental Remediation
Studies on the biodegradation of phenanthrene, a compound related to this compound, have shown that certain microbial consortia can efficiently utilize these compounds, even in stressful conditions like high salinity. This research is crucial for bioremediation strategies in environments contaminated with polycyclic aromatic hydrocarbons (Dastgheib, Amoozegar, Khajeh, Shavandi, & Ventosa, 2012).
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
This compound has been used in the synthesis of various PAHs with potential applications in materials science. These methods offer advantages in the easy availability of precursors, operational simplicity, and high reaction efficiency, making them relevant in synthetic chemistry (Murai, Hosokawa, Roy, & Takai, 2014).
Safety and Hazards
2-Ethylphenanthrene is classified as a skin irritant and can cause serious eye damage . It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Properties
IUPAC Name |
2-ethylphenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-12-7-10-16-14(11-12)9-8-13-5-3-4-6-15(13)16/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAHMIHRNVICDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190201 | |
Record name | Phenanthrene, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-74-6 | |
Record name | Phenanthrene, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ETHYL-PHENANTHRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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